molecular formula C9H8N4S B3542006 3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No. B3542006
M. Wt: 204.25 g/mol
InChI Key: DCOOAWVHLSOPKA-UHFFFAOYSA-N
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Description

The compound “3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole” is a complex organic molecule that contains several heterocyclic rings, including a pyridine, a thiazole, and a triazole . These types of compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds, including “this compound”, has attracted much attention due to their significant biological activities . Various synthetic methods have been developed over the past 20 years . For instance, one efficient and straightforward methodology for the preparation of novel functionalized thiazolo thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of three nitrogen atoms and two carbon atoms in the triazole ring . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites in the molecule. The reaction mechanism could involve nucleophilic attack, rearrangement, and other types of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure and the nature of its constituent atoms. These properties could include its thermal stability, sensitivity towards impact and friction, and detonation performances .

Mechanism of Action

The mechanism of action of “3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole” is likely related to its ability to form hydrogen bonds and dipole interactions with biological receptors . This allows it to interact with biomolecular targets and improve solubility .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole” would depend on its specific properties and how it is handled. It is always important to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling chemical compounds .

Future Directions

The future directions for research on “3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole” and similar compounds could include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Additionally, the exploration of green chemistry conditions involving ultrasound chemistry and mechanochemistry could be a promising direction .

properties

IUPAC Name

3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S/c1-3-10-4-2-7(1)8-11-12-9-13(8)5-6-14-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOOAWVHLSOPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 3
Reactant of Route 3
3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 4
3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 5
3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 6
3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

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